![molecular formula C23H21N3O3 B4237233 N-[4-(acetylamino)phenyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4237233.png)
N-[4-(acetylamino)phenyl]-2-[(3-methylbenzoyl)amino]benzamide
Overview
Description
The compound N-[4-(acetylamino)phenyl]-2-[(3-methylbenzoyl)amino]benzamide, also known as AMMB, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[(3-methylbenzoyl)amino]benzamide is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This may explain its potential as an anticancer agent.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-[(3-methylbenzoyl)amino]benzamide has been found to have a variety of biochemical and physiological effects. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of inflammatory cytokines, which may explain its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-(acetylamino)phenyl]-2-[(3-methylbenzoyl)amino]benzamide in lab experiments is its high purity and yield. This makes it a reliable compound for scientific research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving N-[4-(acetylamino)phenyl]-2-[(3-methylbenzoyl)amino]benzamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its effectiveness in vivo and to identify the specific enzymes it targets.
In addition, more research is needed to understand the mechanism of action of N-[4-(acetylamino)phenyl]-2-[(3-methylbenzoyl)amino]benzamide and its potential as an anti-inflammatory agent. This may involve studying its effects on specific inflammatory pathways and identifying the cellular targets of the compound.
Conclusion:
In conclusion, N-[4-(acetylamino)phenyl]-2-[(3-methylbenzoyl)amino]benzamide is a synthetic compound that has been widely studied for its potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure compound, making it a reliable compound for research. Studies have shown that it has potential as an anticancer and anti-inflammatory agent, and its mechanism of action has been studied extensively. Further research is needed to fully understand its potential and to identify new applications for this promising compound.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-[(3-methylbenzoyl)amino]benzamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its potential as an anticancer agent. Studies have shown that N-[4-(acetylamino)phenyl]-2-[(3-methylbenzoyl)amino]benzamide has the ability to inhibit the growth of cancer cells in vitro, making it a promising compound for further research.
In addition, N-[4-(acetylamino)phenyl]-2-[(3-methylbenzoyl)amino]benzamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that N-[4-(acetylamino)phenyl]-2-[(3-methylbenzoyl)amino]benzamide has the ability to reduce inflammation in animal models, making it a potential treatment for inflammatory disorders.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(3-methylbenzoyl)amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15-6-5-7-17(14-15)22(28)26-21-9-4-3-8-20(21)23(29)25-19-12-10-18(11-13-19)24-16(2)27/h3-14H,1-2H3,(H,24,27)(H,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYFWNBFRVPWJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.